CB-64D

Description

Structure

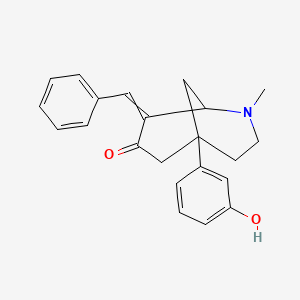

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23NO2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |

InChI |

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3 |

InChI Key |

YVMTWTZIAIUURI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O |

Synonyms |

8-benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CB 64D CB 64L CB-64D CB-64L |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CB-64D

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective synthetic agonist for the sigma-2 (σ2) receptor.[1] Emerging as a significant tool in oncological research, this compound's mechanism of action is centered on its ability to induce a novel form of apoptosis in cancer cells, independent of common cell death pathways. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its receptor binding profile, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Selective Sigma-2 Receptor Agonism and Caspase-Independent Apoptosis

The primary mechanism of action of this compound is its function as a selective agonist of the sigma-2 receptor. This receptor is notably overexpressed in a variety of tumor cell types, making it a promising target for cancer therapeutics.[2] Upon binding to the sigma-2 receptor, this compound initiates a signaling cascade that culminates in apoptotic cell death. A key characteristic of this process is its independence from the caspase family of proteins, which are central to many other apoptotic pathways.[2][3] This suggests that this compound may be effective in cancer cells that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis.

Quantitative Data: Receptor Binding Affinity

The selectivity and potency of this compound are quantified by its binding affinity (Ki) for sigma-1 and sigma-2 receptors, as well as its off-target affinity for other receptors, such as the mu (µ) opioid receptor.

| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Mu (µ) Opioid Receptor Ki (nM) | Sigma-2 Selectivity (fold over Sigma-1) |

| This compound | 3063 | 16.5 | 37.6 | 185 |

| CB-64L (enantiomer) | 10.5 | 154 | - | 0.07 |

| CB-184 | 7436 | 13.4 | 4.5 | 554 |

Data compiled from Bowen et al., 1995.[1]

Signaling Pathways

The precise signaling pathway initiated by the activation of the sigma-2 receptor by this compound is an active area of research. However, evidence suggests a multi-faceted mechanism that leads to apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Receptor Binding Assays

These assays are crucial for determining the binding affinity and selectivity of this compound for sigma receptors.

Protocol: Sigma Receptor Radioligand Binding Assay

-

Tissue Preparation:

-

Homogenize guinea pig brain (for sigma-1) or rat liver (for sigma-2) in 50 mM Tris-HCl buffer (pH 8.0).

-

Centrifuge the homogenate and resuspend the pellet to obtain membrane preparations.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane homogenate (~300 µg protein) with the radioligand.

-

For sigma-1 assays, use --INVALID-LINK---pentazocine.

-

For sigma-2 assays, use [3H]-1,3-di-o-tolylguanidine ([3H]DTG) in the presence of (+)-pentazocine to block sigma-1 sites.

-

-

Add varying concentrations of this compound (or other competing ligands) to displace the radioligand.

-

Incubate at room temperature.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

Cytotoxicity Assays

These assays quantify the cell-killing effects of this compound.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

-

Cell Culture:

-

Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 48 hours).

-

Include control wells with untreated cells and wells with a lysis buffer to determine maximum LDH release.

-

-

LDH Measurement:

-

After incubation, carefully collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit. Add the reaction mixture from the kit to the supernatant.

-

Incubate at room temperature, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

-

Apoptosis Assays

These assays are used to confirm that cell death is occurring via apoptosis and to characterize the pathway.

Protocol: Annexin V Binding Assay

-

Cell Preparation:

-

Treat cells (e.g., MCF-7) with this compound (e.g., 100 µM) for 48 hours.

-

Harvest the cells, including any floating cells, and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye (e.g., propidium iodide, PI).

-

Incubate at room temperature in the dark.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry.

-

Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effects of this compound on cancer cells.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant research tool and a potential therapeutic lead due to its selective agonism of the sigma-2 receptor and its ability to induce a unique, caspase-independent apoptotic pathway in cancer cells. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the sigma-2 receptor. Further investigation into the downstream effectors of this compound-induced calcium signaling and endoplasmic reticulum stress will be critical in fully mapping its mechanism of action.

References

- 1. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

CB-64D: A Selective Sigma-2 Receptor Agonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

CB-64D, also known as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective agonist for the sigma-2 (σ2) receptor.[1] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is gaining significant attention as a therapeutic target due to its overexpression in a variety of proliferating cancer cells and its involvement in neurological disorders. This compound serves as a critical research tool for elucidating the physiological and pathophysiological roles of the σ2 receptor and as a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of CB-to-date, including its binding profile, mechanism of action, and detailed experimental protocols for its characterization.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological properties.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Selectivity (σ1/σ2) | Reference |

| Sigma-1 (σ1) | This compound | 3063 | 185-fold for σ2 | [1] |

| Sigma-2 (σ2) | This compound | 16.5 | [1] | |

| µ-Opioid | This compound | 37.6 | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | EC50 | Reference |

| MCF-7 (Breast Cancer) | LDH Release | Cytotoxicity | Similar to other breast cancer cell lines | [2] |

| T47D (Breast Cancer) | Apoptosis (TUNEL) | DNA Fragmentation | Not explicitly quantified | |

| SK-N-SH (Neuroblastoma) | Apoptosis | Not specified | Not explicitly quantified |

Note: Specific EC50 values for this compound-induced cytotoxicity are not consistently reported across the literature; however, its pro-apoptotic effects are well-documented.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the σ2 receptor. The downstream signaling cascade initiated by this compound is complex and appears to be cell-type dependent, but key events include the modulation of intracellular calcium homeostasis and the induction of a unique apoptotic pathway.

Signaling Pathways

Activation of the σ2 receptor by this compound has been shown to trigger an increase in intracellular calcium concentration ([Ca2+]i). This calcium mobilization is thought to originate from intracellular stores, such as the endoplasmic reticulum. The elevated calcium levels can then activate various downstream effectors, ultimately leading to apoptosis.

The apoptotic pathway induced by this compound is noteworthy for its apparent independence from the classical caspase-dependent and p53-mediated pathways. Studies have shown that caspase inhibitors do not block this compound-induced cell death. This suggests that this compound activates a novel, alternative apoptotic cascade, which may offer therapeutic advantages, particularly in cancers that have developed resistance to conventional chemotherapeutics that rely on caspase activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Sigma-2 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for σ2 receptors.

Objective: To determine the binding affinity (Ki) of this compound for the σ2 receptor.

Materials:

-

Rat liver membrane homogenates (source of σ2 receptors)

-

[3H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand

-

(+)-Pentazocine (to mask σ1 receptors)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of rat liver membrane homogenate (~150 µg protein)

-

50 µL of assay buffer containing a fixed concentration of (+)-pentazocine (e.g., 100 nM) to saturate σ1 receptors.

-

25 µL of varying concentrations of this compound.

-

25 µL of [3H]-DTG at a final concentration near its Kd for the σ2 receptor (e.g., 3-5 nM).

-

-

For determining non-specific binding, a parallel set of tubes is prepared with an excess of a non-labeled ligand (e.g., 10 µM haloperidol) instead of this compound.

-

Incubate the plate at room temperature for 120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression analysis to determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the EC50 of this compound for cytotoxicity in a given cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the concentration-response curve and determine the EC50 value using non-linear regression.

Apoptosis (Annexin V) Assay

This assay is used to detect one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Synthesis

Pharmacokinetics

To date, there is no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to characterize its in vivo behavior, which is a critical step in its development as a potential therapeutic agent.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the sigma-2 receptor in health and disease. Its high selectivity and pro-apoptotic activity in cancer cells, which occurs through a novel caspase-independent pathway, make it an intriguing candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to characterize this compound and other selective sigma-2 receptor agonists. Future research should focus on elucidating the complete signaling cascade of the σ2 receptor, determining the pharmacokinetic profile of this compound, and exploring its therapeutic potential in various disease models.

References

An In-depth Technical Guide to the Structure and Chemical Properties of CB-64D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of CB-64D, a significant ligand in sigma (σ) and opioid receptor research.

Chemical Structure and Properties

This compound is chemically identified as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one . It is a member of the morphinan class of compounds.

Chemical Structure:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Properties:

Quantitative Binding Affinity Data:

This compound exhibits a distinct binding profile for sigma and opioid receptors. The following table summarizes its binding affinities, expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Sigma-1 (σ1) | 3063 |

| Sigma-2 (σ2) | 16.5 |

| Mu (µ) Opioid | 37.6 |

Data sourced from Bowen et al. (1995)[1]

This data highlights that this compound is a potent ligand for both the sigma-2 and mu-opioid receptors, with significantly lower affinity for the sigma-1 receptor.

Experimental Protocols

The binding affinities presented above are typically determined through radioligand binding assays. Below are generalized yet detailed methodologies for performing such assays for sigma and mu-opioid receptors.

2.1. Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the affinity of a test compound (like this compound) for the σ2 receptor.

Workflow:

Caption: Workflow for a sigma-2 receptor radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat liver) or cells expressing σ2 receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ditolylguanidine, [3H]DTG), and varying concentrations of the test compound (this compound).

-

To ensure selectivity for the σ2 receptor, a high concentration of a σ1-selective ligand (e.g., (+)-pentazocine) is added to "mask" the σ1 sites.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled σ2 ligand).

-

Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.2. Mu (µ) Opioid Receptor Radioligand Binding Assay

This protocol follows a similar principle to the σ2 assay but uses a µ-opioid selective radioligand.

Workflow:

Caption: Workflow for a mu-opioid receptor radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare membranes from a source rich in µ-opioid receptors, such as rat brain tissue or a cell line stably expressing the receptor. The procedure is analogous to that described for the σ2 receptor assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a µ-opioid selective radioligand (e.g., [3H]DAMGO), and varying concentrations of the test compound (this compound).

-

Include controls for total and non-specific binding (using a high concentration of a non-radiolabeled µ-opioid agonist like naloxone).

-

Incubate at an appropriate temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Quantification:

-

Perform rapid filtration and liquid scintillation counting as described for the σ2 receptor assay.

-

-

Data Analysis:

-

Calculate the IC50 and Ki values as described previously.

-

Signaling Pathways

This compound is expected to initiate intracellular signaling cascades through its interaction with σ2 and µ-opioid receptors. The following diagrams illustrate the generally accepted signaling pathways for these receptors.

3.1. Sigma-2 (σ2) Receptor Signaling

The σ2 receptor, now identified as TMEM97, is an intracellular protein primarily located in the endoplasmic reticulum. Its signaling is not as well-defined as that of GPCRs but is known to involve calcium homeostasis and interactions with other signaling proteins.

Caption: Postulated signaling pathway for the sigma-2 receptor upon ligand binding.

Upon binding of an agonist like this compound, the σ2 receptor is thought to induce a conformational change that leads to:

-

Calcium Mobilization: Release of calcium ions (Ca2+) from intracellular stores within the endoplasmic reticulum.

-

Modulation of other Receptors: Interaction with and modulation of the activity of other signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which can, in turn, activate downstream pathways like the PKC/RAF cascade.

These events can ultimately influence cellular processes such as proliferation and apoptosis.

3.2. Mu (µ) Opioid Receptor Signaling

The µ-opioid receptor is a classic G-protein coupled receptor (GPCR). Its activation by an agonist initiates a cascade of intracellular events.

Caption: Overview of the mu-opioid receptor signaling cascade.

Activation of the µ-opioid receptor by this compound is expected to lead to:

-

G-protein Coupling: The receptor couples to inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

MAPK Pathway Activation: The G-protein activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK.

-

β-Arrestin Recruitment: This leads to receptor desensitization and internalization, a key mechanism in the development of tolerance to opioids. β-arrestin can also act as a scaffold for other signaling molecules, including those in the MAPK pathway.

The specific downstream consequences of this compound binding, such as its effects on cell viability, proliferation, or specific neuronal functions, would require further dedicated experimental investigation using functional assays like calcium flux measurements, cAMP assays, and Western blotting for phosphorylated signaling proteins like ERK.

Synthesis

The synthesis of this compound and related compounds has been achieved via a Claisen-Schmidt condensation .[1] This reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. In the context of this compound synthesis, this would involve the reaction of a 7-keto morphan precursor with benzaldehyde.

Logical Flow of Synthesis:

Caption: General logical workflow for the synthesis of this compound.

A detailed, step-by-step protocol for the synthesis of the specific enantiomer (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one would require access to the primary literature and potentially supplementary information from the original publications.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of sigma-2 and mu-opioid receptors. Its distinct binding profile allows for the differential study of these two important receptor systems. The information provided in this guide on its structure, chemical properties, methods for its characterization, and its likely signaling mechanisms should serve as a comprehensive resource for researchers in pharmacology and drug development. Further studies are warranted to fully elucidate the specific downstream cellular effects of this interesting compound.

References

A Technical Guide to the Binding Affinity of CB-64D for Sigma-2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CB-64D, a potent and selective sigma-2 (σ2) receptor ligand. This document details its binding affinity, the experimental protocols for its characterization, and the relevant cellular signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound, chemically known as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a member of a novel class of sigma receptor ligands. It is the (+)-isomer of the benzomorphan-7-one series and has demonstrated high affinity and significant selectivity for the sigma-2 receptor over the sigma-1 (σ1) receptor. This enantioselectivity is a key feature, as its (-)-isomer, CB-64L, shows a preference for the sigma-1 receptor[1]. The high affinity and selectivity of this compound make it a valuable pharmacological tool for the investigation of sigma-2 receptor function and for the development of novel therapeutics targeting this receptor, which is implicated in various pathological conditions, including cancer and neurological disorders[1][2][3][4].

Data Presentation: Binding Affinity of this compound and Related Compounds

The binding affinities of this compound and its related compounds were determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below summarizes the binding profile of these compounds for sigma-1, sigma-2, and mu (µ) opioid receptors, highlighting the selectivity of this compound for the sigma-2 receptor.

| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Mu (µ) Opioid Ki (nM) | σ2 Selectivity (σ1 Ki / σ2 Ki) |

| This compound | 3063 | 16.5 | 37.6 | 185-fold |

| CB-64L | 10.5 | 154 | - | 0.07-fold |

| CB-184 | 7436 | 13.4 | 4.5 | 554-fold |

| CB-182 | 27.3 | 35.5 | - | 0.77-fold |

| Data sourced from Bowen et al. (1995). |

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound for sigma-2 receptors is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols for sigma receptor binding studies.

Membrane Preparation

-

Tissue Source: Rat liver membrane homogenates are commonly used as a rich source of sigma-2 receptors.

-

Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

-

Resuspension: The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

Competitive Binding Assay

-

Radioligand: [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) is a commonly used non-selective radioligand that binds to both sigma-1 and sigma-2 receptors.

-

Masking Ligand: To measure binding to sigma-2 receptors specifically, a high concentration of a selective sigma-1 ligand, such as (+)-pentazocine (typically 100 nM to 1 µM), is included to saturate and "mask" the sigma-1 sites.

-

Incubation: The membrane preparation is incubated in a final volume of 250 µL containing the radioligand ([3H]DTG), the masking ligand ((+)-pentazocine), and varying concentrations of the competing ligand (this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes).

Separation of Bound and Free Ligand

-

Rapid Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

Quantification and Data Analysis

-

Scintillation Counting: The radioactivity trapped on the filters, which represents the bound radioligand, is measured using a liquid scintillation counter.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value for the competing ligand (this compound) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways Associated with the Sigma-2 Receptor

The sigma-2 receptor, now identified as TMEM97, is known to interact with the progesterone receptor membrane component 1 (PGRMC1) and is involved in various cellular signaling cascades. These pathways regulate key cellular functions and are implicated in the pathophysiology of several diseases.

Caption: Sigma-2 receptor signaling pathways modulated by ligands like this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This compound is a highly valuable research tool characterized by its potent and selective binding to the sigma-2 receptor. With a Ki value of 16.5 nM for the sigma-2 receptor and a 185-fold selectivity over the sigma-1 receptor, it allows for the specific investigation of sigma-2 receptor pharmacology and function. While it also exhibits affinity for the mu-opioid receptor, its high selectivity for sigma-2 over sigma-1 receptors makes it a critical ligand for differentiating the roles of these two sigma receptor subtypes. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide will aid researchers in utilizing this compound to further elucidate the role of the sigma-2 receptor in health and disease.

References

- 1. This compound and CB-184: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Sigma-2 Receptor (TMEM97) in Oncology: A Technical Guide to its Role, Signaling, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a compelling target in oncology.[1][2] Characterized by its significant overexpression in a wide variety of proliferating tumor cells compared to quiescent normal tissues, it serves as a valuable biomarker for cancer diagnosis and prognosis.[3][4] This technical guide provides an in-depth exploration of the sigma-2 receptor's central role in cancer biology, detailing its involvement in key signaling pathways that govern cell proliferation and survival. We present a comprehensive summary of quantitative data on receptor expression and ligand efficacy, detailed protocols for essential experimental assays, and visual diagrams of associated signaling cascades and workflows to facilitate a deeper understanding and guide future research and drug development efforts in this promising area.

The Sigma-2 Receptor: A Biomarker of Proliferation

First distinguished pharmacologically from the sigma-1 receptor in 1990, the gene encoding the sigma-2 receptor was identified as TMEM97 in 2017.[1] This 21.5 kDa protein is primarily located within the endoplasmic reticulum but is also found in the plasma membrane and other organelles. A key characteristic of the sigma-2 receptor is its differential expression in proliferating versus quiescent cells. Numerous studies have consistently demonstrated a significantly higher density of sigma-2 receptors in rapidly dividing cancer cells, establishing it as a robust biomarker for the proliferative status of solid tumors. This overexpression has been observed in a multitude of cancers, including breast, lung, pancreatic, prostate, ovarian, and melanoma.

Quantitative Analysis of Sigma-2 Receptor Expression and Ligand Efficacy

The differential expression of the sigma-2 receptor in cancerous versus normal tissue, and the potent effects of its ligands, are well-documented. The following tables provide a summary of quantitative data on sigma-2 receptor expression in various cancer cell lines and the binding affinities and cytotoxic efficacy of representative sigma-2 receptor ligands.

Table 1: Sigma-2 Receptor/TMEM97 Expression in Human Cancer Cell Lines

| Cancer Type | Cell Line | Sigma-2/TMEM97 Expression Level | Reference |

| Lung Cancer | NCI-H460 | High | |

| Colon Cancer | HCT-15 | High | |

| Breast Cancer | MCF7 | High | |

| Pancreatic Cancer | BxPC-3 | High (PGRMC1) | |

| Melanoma | MDA-MB-435 | Low | |

| CNS Cancer | SF268 | Low | |

| Breast Cancer | MDA-MB-231 | Low |

Table 2: Binding Affinities (Ki) of Selected Sigma-2 Receptor Ligands

| Ligand | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (σ1/σ2) | Reference |

| (±)-7 | 0.59 ± 0.02 | 48.4 ± 7.7 | 82 | |

| (±)-8 | 4.92 ± 0.59 | 108 ± 35 | ~22 | |

| ZINC450573233 | - | - | 30 | |

| ZINC895657866 | - | - | 46 | |

| R(-)PPAP | 61 | 11 | 0.18 | |

| Ibogaine | 90.4 and 250 | 9310 | ~37-103 | |

| SW120 | 11 | 450 | ~41 |

Table 3: Cytotoxic Efficacy (IC50) of Selected Sigma-2 Receptor Ligands in Cancer Cell Lines

| Ligand | Cell Line | Cancer Type | IC50 (µM) | Reference |

| A011 | MCF-7 | Breast Cancer | 3.79 ± 0.13 | |

| A011 | MCF-7/ADR | Breast Cancer (Adriamycin-Resistant) | 5.35 ± 0.42 | |

| A011 | A549 | Lung Cancer | 4.59 ± 0.35 | |

| A011 | A549/DDP | Lung Cancer (Cisplatin-Resistant) | 7.74 ± 0.32 | |

| A011 | HepG2 | Liver Cancer | 4.07 ± 0.25 | |

| A011 | HepG2/DDP | Liver Cancer (Cisplatin-Resistant) | 8.29 ± 0.04 | |

| Siramesine | EMT-6 | Mouse Breast Cancer | - | |

| WC-26 | EMT-6 | Mouse Breast Cancer | - | |

| SV119 | EMT-6 | Mouse Breast Cancer | - | |

| RHM-138 | EMT-6 | Mouse Breast Cancer | - |

Signaling Pathways Involving the Sigma-2 Receptor in Cancer

The sigma-2 receptor exerts its influence on cancer cells through modulation of several critical signaling pathways. These pathways are integral to cell proliferation, survival, and apoptosis.

Pro-Proliferative Signaling

The sigma-2 receptor is implicated in promoting cell proliferation through its interaction with key signaling molecules. By potentially interacting with Epidermal Growth Factor Receptor (EGFR), it can influence downstream pathways such as the Raf-MEK-ERK and PI3K-Akt-mTOR cascades, which are central regulators of cell growth and division.

Sigma-2 Receptor Pro-Proliferative Signaling Pathway

Induction of Apoptosis

Conversely, sigma-2 receptor agonists have been shown to induce apoptosis in cancer cells through various mechanisms. These include caspase-dependent and -independent pathways, the generation of reactive oxygen species (ROS), and disruption of lysosomal and mitochondrial function. This dual role in both promoting proliferation and mediating cell death makes the sigma-2 receptor a complex and intriguing therapeutic target.

Sigma-2 Receptor Agonist-Induced Apoptotic Pathways

The Role of PGRMC1

Progesterone Receptor Membrane Component 1 (PGRMC1) is another protein that has been closely associated with the sigma-2 receptor. While initially thought to be the same entity, it is now understood that TMEM97 and PGRMC1 are distinct proteins that can form a functional complex. PGRMC1 itself is implicated in cancer progression, promoting cell survival and chemoresistance. Its interaction with EGFR and cytochrome P450 enzymes can enhance tumor growth.

PGRMC1 Signaling in Cancer

Experimental Protocols

A variety of experimental techniques are employed to study the sigma-2 receptor. Below are detailed protocols for key assays.

Radioligand Binding Assay for Sigma-2 Receptors

This assay is used to determine the density of sigma-2 receptors in a given tissue or cell preparation and to measure the binding affinity of novel ligands.

Materials:

-

Membrane homogenates from tissue or cells expressing sigma-2 receptors (e.g., rat liver)

-

[³H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand

-

(+)-Pentazocine to mask sigma-1 receptor binding sites

-

Test compounds (unlabeled ligands) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well plates

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Prepare membrane homogenates from the tissue or cells of interest.

-

In a 96-well plate, add the membrane homogenate (typically ~300 µg protein).

-

Add (+)-pentazocine to a final concentration of 100 nM to all wells to saturate sigma-1 receptors.

-

For competition assays, add varying concentrations of the unlabeled test compound.

-

Add [³H]DTG to a final concentration of approximately 5 nM.

-

The total reaction volume should be brought to 150-200 µL with assay buffer.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-radioactive sigma ligand like haloperidol.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data can be analyzed using appropriate software (e.g., GraphPad Prism) to determine Bmax (receptor density) and Ki (inhibitory constant) values.

Workflow for a Sigma-2 Receptor Radioligand Binding Assay

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anti-cancer effects of sigma-2 receptor ligands.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS in HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sigma-2 receptor ligand. Include a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Workflow for a Cell Viability (MTT) Assay

Western Blotting for TMEM97

Western blotting is used to detect and quantify the expression of TMEM97 protein in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TMEM97

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against TMEM97 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Conclusion and Future Directions

The sigma-2 receptor/TMEM97 represents a highly promising and multifaceted target in the field of oncology. Its overexpression in proliferating cancer cells positions it as a valuable biomarker for diagnostic and prognostic applications. Furthermore, the ability of sigma-2 receptor ligands to modulate critical signaling pathways involved in cell proliferation and apoptosis underscores its therapeutic potential. The development of novel, highly selective sigma-2 receptor agonists and antagonists, as well as their use in targeted drug delivery systems, holds significant promise for the future of cancer therapy. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the diverse functions of the sigma-2 receptor and its interacting partners, which will be instrumental in translating the potential of this target into effective clinical applications for a wide range of malignancies.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: TMEM97 as the Molecular Target of CB-64D

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the transmembrane protein 97 (TMEM97), its role as the sigma-2 receptor (σ₂R), and its interaction with the selective ligand CB-64D. It details the quantitative binding data, key signaling pathways, and comprehensive experimental protocols for studying this interaction.

Introduction: Unveiling TMEM97, the Sigma-2 Receptor

For decades, the sigma-2 receptor (σ₂R) was known as a distinct pharmacological entity, highly expressed in proliferating cancer cells and implicated in various neurological processes.[1][2] Its molecular identity, however, remained elusive until 2017, when it was identified as Transmembrane Protein 97 (TMEM97).[1][2] TMEM97 is a four-pass transmembrane protein primarily located in the endoplasmic reticulum but also found at the plasma membrane and lysosomes.[3]

Functionally, TMEM97 is a multifaceted protein involved in critical cellular processes, including cholesterol homeostasis, calcium signaling, and the regulation of cell proliferation and survival. Its overexpression in numerous cancers, such as breast, lung, and ovarian cancers, often correlates with poor clinical outcomes, positioning it as a significant biomarker and therapeutic target. The development of selective ligands, such as this compound, has been instrumental in characterizing the function of TMEM97 and exploring its therapeutic potential.

Quantitative Data: Binding Affinity and Selectivity of TMEM97 Ligands

The pharmacological characterization of TMEM97 relies on ligands with high affinity and selectivity. This compound is a notable compound that exhibits a strong preference for the sigma-2 receptor over the sigma-1 receptor (σ₁R). This selectivity is crucial for minimizing off-target effects in experimental and therapeutic contexts. The binding affinities (Ki) of this compound and other relevant ligands are summarized below.

| Ligand | Target | Ki (nM) | Selectivity (σ₁/σ₂) | Reference |

| (+)-CB-64D | Sigma-2 Receptor (TMEM97) | 16.5 ± 2.7 | 185-fold | |

| Sigma-1 Receptor | 3063 ± 78 | |||

| (+)-CB-184 | Sigma-2 Receptor (TMEM97) | 13.4 ± 2.0 | 554-fold | |

| Sigma-1 Receptor | 7436 ± 308 | |||

| (-)-CB-64L | Sigma-2 Receptor (TMEM97) | 154 | 0.068-fold | |

| Sigma-1 Receptor | 10.5 | |||

| Siramesine | Sigma-2 Receptor (TMEM97) | 0.12 | 140-fold | |

| SW120 | Sigma-2 Receptor (TMEM97) | 11 | 40.9-fold | |

| Sigma-1 Receptor | 450 |

Table 1: Comparative binding affinities of selected ligands for sigma-1 and sigma-2 (TMEM97) receptors. A higher selectivity ratio indicates a stronger preference for the sigma-2 receptor.

Key Signaling Pathways Modulated by TMEM97

TMEM97's function is deeply integrated with several fundamental cellular signaling networks. Its modulation by ligands like this compound can trigger significant downstream effects.

Cholesterol Homeostasis

TMEM97 is a critical regulator of cellular cholesterol trafficking. It interacts with multiple proteins to control both the uptake and distribution of cholesterol.

-

LDL Uptake: At the plasma membrane, TMEM97 forms a ternary complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR). This complex enhances the internalization of LDL, a primary carrier of cholesterol in the blood.

-

Lysosomal Egress: TMEM97 binds to the Niemann-Pick C1 (NPC1) protein, which is essential for transporting cholesterol out of lysosomes. By modulating NPC1 availability, TMEM97 controls the release of cholesterol for use in other cellular compartments like the endoplasmic reticulum.

-

Transcriptional Regulation: The expression of TMEM97 itself is regulated by cellular sterol levels. Sterol depletion activates Sterol Regulatory Element-Binding Proteins (SREBPs), which in turn upregulate genes involved in cholesterol synthesis, including TMEM97.

Caption: TMEM97's central role in regulating cellular cholesterol homeostasis.

Calcium Signaling

TMEM97 is involved in modulating intracellular calcium (Ca²⁺) levels, a universal second messenger. Ligands that bind to TMEM97, including this compound, have been shown to evoke a rise in cytosolic Ca²⁺ concentration. This effect appears to be mediated by the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. Furthermore, TMEM97 has been shown to regulate store-operated calcium entry (SOCE), a critical mechanism for replenishing ER calcium stores and sustaining calcium signaling.

Caption: Modulation of intracellular calcium signaling by TMEM97 ligands.

Wnt/β-Catenin Pathway in Cancer

In certain cancers, particularly breast cancer, TMEM97 has been implicated in the activation of the Wnt/β-catenin signaling pathway, a key regulator of cell growth and differentiation. TMEM97 can interact with the Low-density-lipoprotein-receptor-related protein 6 (LRP6), a co-receptor in the Wnt pathway, enhancing LRP6-mediated signaling. Knockdown of TMEM97 in breast cancer cells has been shown to downregulate this pathway, leading to suppressed tumor growth.

Caption: TMEM97's role in the potentiation of Wnt/β-catenin signaling.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for investigating the interaction of ligands with TMEM97 and the resulting cellular consequences.

Protocol: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for TMEM97 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Test Compound: this compound dissolved in appropriate solvent (e.g., DMSO).

-

Radioligand: [³H]-Ditolyguanidine ([³H]-DTG), a common ligand for both sigma receptor subtypes.

-

Masking Ligand: (+)-Pentazocine, a selective σ₁R ligand, used to prevent [³H]-DTG from binding to σ₁R.

-

Membrane Preparation: Rat liver membrane homogenates or membranes from cells overexpressing human TMEM97.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation: Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (this compound).

-

Reaction Setup: In a 96-well plate, combine the following in order:

-

Assay Buffer.

-

(+)-Pentazocine (final concentration ~300 nM) to mask σ₁ receptors.

-

[³H]-DTG (final concentration ~3 nM).

-

Test compound at various concentrations OR vehicle OR 10 µM haloperidol (for non-specific binding).

-

-

Initiation: Add the membrane homogenate (approx. 150 µg protein per well) to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

-

Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Sigma-2 Agonist CB-64D: A Technical Guide to its Impact on Intracellular Calcium Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D, a selective agonist for the sigma-2 (σ2) receptor, has emerged as a significant pharmacological tool for investigating cellular signaling pathways, particularly those involved in apoptosis. A key mechanism of action for this compound is its ability to modulate intracellular calcium (Ca2+) levels, a critical second messenger implicated in a myriad of cellular processes. This technical guide provides an in-depth analysis of the effects of this compound on intracellular calcium, detailing the quantitative aspects of this modulation, the underlying signaling pathways, and the experimental protocols for its characterization.

Introduction to this compound and Sigma-2 Receptors

This compound is a potent and selective agonist for the sigma-2 receptor, a protein increasingly recognized for its role in cancer biology and neurodegenerative diseases. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is predominantly located in the endoplasmic reticulum (ER) and other organelle membranes.[1] Its activation by ligands such as this compound has been shown to induce apoptosis in various cancer cell lines, including the human neuroblastoma cell line SK-N-SH.[2] A central event in this pro-apoptotic activity is the disruption of intracellular calcium homeostasis.

Quantitative Effects of this compound on Intracellular Calcium

Activation of the sigma-2 receptor by this compound leads to a rapid and dose-dependent increase in cytosolic free calcium concentration ([Ca2+]i). This effect has been extensively characterized in SK-N-SH human neuroblastoma cells.

Table 1: Quantitative Analysis of this compound-Induced Intracellular Calcium Mobilization in SK-N-SH Cells

| Parameter | Value | Cell Line | Notes | Reference |

| Fold Increase in [Ca2+]i | ~4-fold | SK-N-SH | Following treatment with 100 µM this compound. | [3] |

| Nature of Calcium Rise | Transient, dose-dependent | SK-N-SH | An immediate and transient rise is observed upon stimulation. | [2][4] |

| Sustained Calcium Rise | Yes | SK-N-SH | Prolonged exposure leads to a latent and sustained increase in [Ca2+]i. |

Further research is needed to establish a precise EC50 value for this compound-induced calcium release.

Signaling Pathways of this compound-Mediated Calcium Release

The elevation of intracellular calcium induced by this compound originates from intracellular stores, primarily the endoplasmic reticulum. The signaling cascade initiated by sigma-2 receptor activation culminates in the release of sequestered calcium into the cytosol.

Primary Source of Calcium: The Endoplasmic Reticulum

Secondary Source: Thapsigargin-Insensitive Stores

Interestingly, prolonged exposure to this compound results in a sustained elevation of intracellular calcium that is not affected by thapsigargin pretreatment. This suggests the involvement of a secondary, thapsigargin-insensitive intracellular calcium store.

Downstream Consequences: Apoptosis Induction

The sustained increase in cytosolic calcium is a critical trigger for the induction of apoptosis. This calcium signal is relayed to the mitochondria, leading to the release of pro-apoptotic factors and the activation of caspase cascades.

Caption: Signaling pathway of this compound-induced calcium mobilization and apoptosis.

Experimental Protocols

The following section details the methodology for measuring this compound-induced changes in intracellular calcium levels using a fluorescent calcium indicator.

Measurement of Intracellular Calcium using Fluo-8 AM

This protocol is adapted for use with the human neuroblastoma cell line SK-N-SH.

Materials:

-

SK-N-SH cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Fluo-8 AM (acetoxymethyl) ester

-

Pluronic F-127 (20% solution in DMSO, optional)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Thapsigargin (optional, for studying ER calcium stores)

-

EGTA (optional, for chelating extracellular calcium)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capabilities and excitation/emission wavelengths of ~490/525 nm.

Procedure:

-

Cell Seeding: Seed SK-N-SH cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.

-

Dye Loading Solution Preparation:

-

Prepare a 2 to 5 mM stock solution of Fluo-8 AM in anhydrous DMSO.

-

On the day of the experiment, prepare a working dye loading solution by diluting the Fluo-8 AM stock solution in HBSS or your preferred buffer to a final concentration of 2-5 µM.

-

To aid in dye solubilization, Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

-

-

Cell Loading:

-

Remove the culture medium from the wells.

-

Add 100 µL of the Fluo-8 AM dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in a CO2 incubator.

-

-

Washing:

-

Gently remove the dye loading solution.

-

Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

-

After the final wash, add 100 µL of HBSS to each well.

-

-

Compound Addition and Fluorescence Measurement:

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.

-

Program the instrument to measure fluorescence intensity (kinetic read) at Ex/Em = 490/525 nm.

-

Establish a baseline fluorescence reading for each well for a short period (e.g., 20-30 seconds).

-

Add the desired concentration of this compound (prepared in HBSS) to the wells. The instrument's injectors can be used for precise and rapid addition.

-

Continue to record the fluorescence intensity for a desired period to capture the transient and any sustained calcium response.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the baseline fluorescence before compound addition.

-

Dose-response curves can be generated by plotting the peak fluorescence change against the concentration of this compound.

-

Caption: Workflow for measuring intracellular calcium changes induced by this compound.

Conclusion

This compound serves as a valuable pharmacological probe to dissect the intricate role of sigma-2 receptor-mediated calcium signaling in cellular function and demise. The pronounced effect of this compound on elevating intracellular calcium, primarily through release from the endoplasmic reticulum, underscores a key mechanism by which this compound induces apoptosis. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the sigma-2 receptor and its associated calcium signaling pathways. Future studies should aim to precisely quantify the dose-response relationship of this compound on calcium mobilization and further elucidate the molecular players in the downstream apoptotic cascade.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Intracellular Calcium for the Development and Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Pro-Apoptotic Effects of CB-64D In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a novel 5-phenylmorphan compound identified as a potent and highly selective sigma-2 (σ2) receptor agonist.[1][2] The σ2 receptor is overexpressed in a variety of tumor cell lines, and its ligands are recognized for their potential to induce cancer cell death and inhibit proliferation.[2][3] this compound has demonstrated significant pro-apoptotic effects in multiple cancer cell lines, including those resistant to standard antineoplastic agents.[1] Notably, the apoptotic mechanism induced by this compound is distinct from classical pathways, operating through a novel, caspase-independent signaling cascade. This technical guide provides an in-depth overview of the in vitro pro-apoptotic effects of this compound, detailing the experimental evidence, methodologies, and the unique mechanism of action.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, highlighting its receptor binding affinity and cytotoxic activity in various breast cancer cell lines.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) |

|---|---|---|

| Sigma-2 (σ2) | 16.5 | \multirow{2}{*}{185-fold} |

| Sigma-1 (σ1) | 3063 |

Data sourced from Bowen WD, et al. (1995).

Table 2: In Vitro Pro-Apoptotic and Cytotoxic Effects of this compound

| Cell Line | p53 Status | Drug Resistance Phenotype | Assay | Concentration & Time | Observed Effect |

|---|---|---|---|---|---|

| T47D | Mutant | Resistant | Hoechst Staining | 100 µM, 48h | Extensive apoptotic changes |

| MCF-7 | Wild-type | Sensitive | Hoechst Staining | 100 µM, 48h | Extensive apoptotic changes |

| MCF-7 | Wild-type | Sensitive | Annexin V Binding | Dose-dependent | Increased Annexin V binding |

| MCF-7 | Wild-type | Sensitive | LDH Release | Dose-dependent | Increased cytotoxicity |

| SKBr3 | Mutant | Resistant | LDH Release | Dose-dependent | Dose-dependent cytotoxicity |

| MCF-7/Adr- | N/A | Resistant | LDH Release | Dose-dependent | Dose-dependent cytotoxicity |

Data indicates that this compound induces apoptosis and cytotoxicity irrespective of p53 genotype and drug-resistance phenotype.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of this compound in vitro.

Cell Culture and Treatment

-

Cell Lines: Human breast tumor cell lines (T47D, MCF-7, SKBr3, MCF-7/Adr-) are cultured in the appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, the stock is diluted in a culture medium to the desired final concentrations (e.g., up to 100 µM). Control cells are treated with an equivalent concentration of the vehicle.

Apoptosis Detection by Nuclear Staining (Hoechst 33258)

This method is used to visualize morphological changes in the nucleus characteristic of apoptosis.

-

Cell Seeding: Plate cells onto glass coverslips in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound (100 µM) or vehicle control for 48 hours.

-

Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with PBS and stain with Hoechst 33258 dye (1 µg/mL in PBS) for 10 minutes.

-

Visualization: Mount the coverslips onto microscope slides and observe under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.

Terminal Deoxynucleotidyl Transferase-mediated dUTP Nick End Labeling (TUNEL) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Prepare cells on slides as described for Hoechst staining (Steps 1-3).

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in sodium citrate solution.

-

Labeling: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.

-

Analysis: Wash the cells and analyze them using a fluorescence microscope. TUNEL-positive cells, indicating DNA fragmentation, will show bright green fluorescence.

Annexin V Binding Assay

This flow cytometry-based assay detects the translocation of phosphatidylserine to the outer cell membrane, an early event in apoptosis.

-

Cell Treatment: Treat cells in culture plates with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cytotoxicity Assay (Lactate Dehydrogenase Release)

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage.

-

Cell Seeding: Seed cells in 96-well plates.

-

Treatment: Treat cells with a dose range of this compound for 48-72 hours.

-

Sample Collection: Collect the culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control.

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: Experimental workflow for in vitro analysis of this compound.

Mechanism of Action: A Novel Caspase-Independent Pathway

A key finding from the in vitro studies of this compound is its ability to induce apoptosis through a mechanism that is independent of the classical caspase cascade.

-

Classical Apoptosis: Most conventional chemotherapeutic agents, such as doxorubicin, induce apoptosis by causing DNA damage, which activates a cascade of cysteine-aspartic proteases (caspases), including initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3). This process leads to the systematic dismantling of the cell.

-

This compound-Induced Apoptosis: In contrast, the apoptosis triggered by this compound is not inhibited by broad-spectrum or specific caspase inhibitors (e.g., ZVAD-FMK, DEVD-CHO). This strongly indicates that this compound activates a novel cell death pathway that bypasses the core caspase machinery. This caspase-independent mechanism is significant because many cancer cells develop resistance to therapy by acquiring mutations that disable the caspase-dependent apoptotic pathway. By activating an alternative pathway, this compound may effectively kill cancer cells that are resistant to conventional drugs.

The precise downstream effectors of the σ2 receptor that mediate this caspase-independent cell death are still under investigation, but this unique mechanism of action makes this compound a promising candidate for further drug development.

Conclusion

This compound is a selective σ2 receptor agonist that effectively induces apoptosis in a range of human breast cancer cell lines in vitro. Its efficacy is maintained in cells with mutant p53 and in those with acquired resistance to standard chemotherapeutics. The most compelling feature of this compound is its novel, caspase-independent mechanism of action, which offers a potential therapeutic strategy to overcome drug resistance in cancer. The data presented in this guide underscore the importance of further investigation into this compound and the σ2 receptor as a valuable target in oncology.

References

Methodological & Application

Application Notes and Protocols for CB-64D in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and selective agonist for the sigma-2 (σ2) receptor, demonstrating significantly higher affinity for the σ2 subtype over the σ1 subtype.[1][2] Emerging research has identified this compound as an inducer of apoptosis in various cancer cell lines, including neuroblastoma and breast cancer.[1][3] Notably, the apoptotic pathway triggered by this compound is distinct from classical apoptosis mechanisms, as it operates independently of p53 and caspases.[3] This unique mechanism of action makes this compound a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its apoptotic effects.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the sigma-2 (σ2) receptor. The binding of this compound to the σ2 receptor initiates a novel signaling cascade that culminates in programmed cell death. A key characteristic of this pathway is its independence from the tumor suppressor protein p53 and the family of caspase proteases, which are central players in the intrinsic and extrinsic apoptotic pathways. Furthermore, this signaling cascade does not involve the release of cytochrome c from the mitochondria or alterations in the mRNA expression levels of the Bcl-2 family of proteins.

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Receptor | Ki (nM) | Reference |

| Sigma-2 | 16.5 | |

| Sigma-1 | 3063 | |

| Mu (µ) Opioid | 37.6 |

Table 2: Experimentally Observed Effective Concentration of this compound

| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |

| MCF-7 | 100 µM | 48 hours | Induction of Apoptosis | |

| T47D | 100 µM | 48 hours | Induction of Apoptosis | |

| SK-N-SH | Not Specified | Not Specified | Induction of Apoptosis |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of SK-N-SH Cells

The human neuroblastoma cell line SK-N-SH is a suitable model for studying the effects of this compound.

Materials:

-

SK-N-SH cells (e.g., ATCC HTB-11)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Cryopreserved Cells:

-

Quickly thaw the vial of frozen cells in a 37°C water bath.

-

Aseptically transfer the contents to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

-

Incubate at 37°C in a 5% CO2 incubator.

-

Change the medium after 24 hours to remove residual cryoprotectant.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended split ratio of 1:3 to 1:6.

-

Change the medium every 2-3 days.

-

Caption: General workflow for SK-N-SH cell culture.

Protocol 2: Induction of Apoptosis with this compound

This protocol describes how to treat cells with this compound to induce apoptosis for subsequent analysis.

Materials:

-

SK-N-SH or other suitable cancer cells (e.g., MCF-7, T47D) in culture

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete growth medium

-

6-well or 24-well cell culture plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells as described in Protocol 1.

-

Seed the cells into the desired plate format (e.g., 2 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare working solutions of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation with 100 µM this compound has been shown to be effective in inducing apoptosis in breast cancer cells.

-

-

Cell Harvesting:

-

After incubation, collect both the culture supernatant (containing floating apoptotic cells) and the adherent cells (by trypsinization).

-

Combine the supernatant and the trypsinized cells for each well.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

The cell pellets are now ready for apoptosis analysis.

-